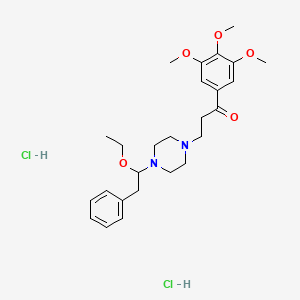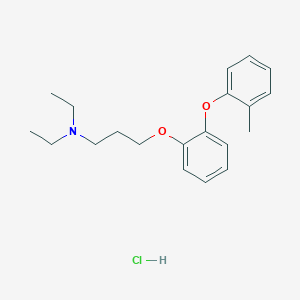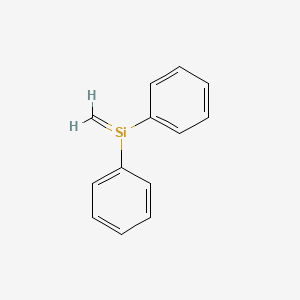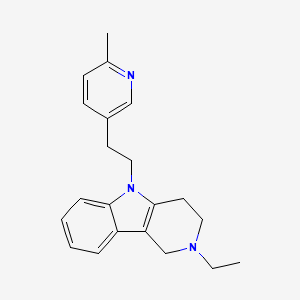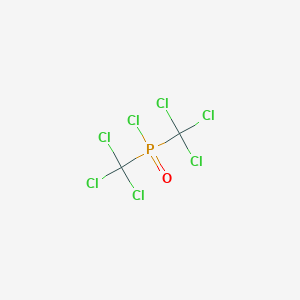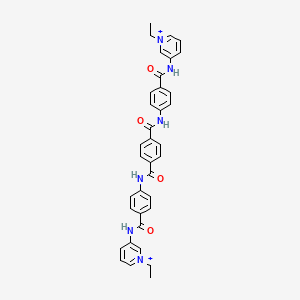
Pyridinium, 3,3'-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-): is a complex organic compound characterized by its unique structure, which includes pyridinium rings connected through a phenylenebis(carbonylimino) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) typically involves the reaction of pyridine derivatives with phenylenebis(carbonylimino) compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium on carbon. The reaction temperature is maintained between 80-100°C, and the reaction time varies from 12 to 24 hours depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar solvents like water or alcohol.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.
Biology
In biological research, Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.
作用機序
The mechanism of action of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino))bis(1-methyl-)
- Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-butyl-)
- Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-methyl-)
Uniqueness
The uniqueness of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) lies in its specific ethyl substitution, which can influence its chemical reactivity and interaction with other molecules. This makes it distinct from its methyl or butyl-substituted counterparts, potentially offering different properties and applications.
特性
CAS番号 |
23647-94-1 |
|---|---|
分子式 |
C36H34N6O4+2 |
分子量 |
614.7 g/mol |
IUPAC名 |
1-N,4-N-bis[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H32N6O4/c1-3-41-21-5-7-31(23-41)39-35(45)27-13-17-29(18-14-27)37-33(43)25-9-11-26(12-10-25)34(44)38-30-19-15-28(16-20-30)36(46)40-32-8-6-22-42(4-2)24-32/h5-24H,3-4H2,1-2H3,(H2-2,37,38,39,40,43,44,45,46)/p+2 |
InChIキー |
GZSNFNKIKQAWLD-UHFFFAOYSA-P |
正規SMILES |
CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC |
関連するCAS |
16758-33-1 (4-methylbenzenesulfonate[1:2]salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


